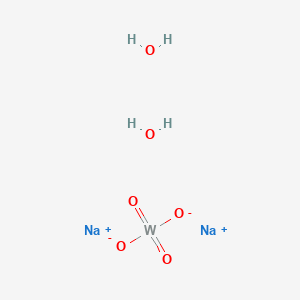

Sodium tungstate dihydrate

Description

Properties

IUPAC Name |

disodium;dioxido(dioxo)tungsten;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.2H2O.4O.W/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZFLQRLSGVIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13472-45-2 (Parent) | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0032079 | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; Effloresces in dry air; [Merck Index] White odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium tungstate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10213-10-2 | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TUNGSTATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1F4NY6U13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Sodium Tungstate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key crystallographic data, details the experimental methodologies for its structural determination, and presents a logical workflow for such analyses.

Core Data Presentation

The crystal structure of sodium tungstate dihydrate has been determined with high precision using both single-crystal X-ray diffraction and time-of-flight neutron powder diffraction. The latter technique, utilizing a deuterated sample (Na₂WO₄·2D₂O), has been particularly effective in accurately locating the lighter atoms, which is a known challenge in X-ray diffraction of compounds containing heavy atoms like tungsten.[1][2] The compound crystallizes in the orthorhombic system with the space group Pbca.[1][3]

Below is a summary of the crystallographic data from two key studies: a single-crystal X-ray diffraction study by Farrugia (2007) and a time-of-flight neutron powder diffraction study by Fortes et al. (2015).

| Crystallographic Parameter | Single-Crystal X-ray Diffraction (Farrugia, 2007) | Time-of-Flight Neutron Powder Diffraction (Fortes et al., 2015) |

| Formula | Na₂WO₄·2H₂O | Na₂WO₄·2D₂O |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca |

| Unit Cell Dimensions | ||

| a (Å) | 8.4797 (5) | 8.48116 (2) |

| b (Å) | 10.5930 (5) | 10.59318 (2) |

| c (Å) | 13.8527 (10) | 13.85404 (3) |

| Unit Cell Volume (ų) | 1244.33 (13) | 1244.93 (1) |

| Formula Units per Unit Cell (Z) | 8 | 8 |

| Temperature (K) | 291 | 295 |

| Radiation Source | Mo Kα (λ = 0.71073 Å) | Spallation Neutrons |

Crystal Structure Description

The crystal structure of this compound is comprised of layers of edge- and corner-sharing NaO₅ and NaO₆ polyhedra that are parallel to the (010) plane.[1][4] These layers are interleaved with planes of tetrahedral tungstate (WO₄) anions.[1][4] The structure is further stabilized by a network of hydrogen bonds involving the water molecules and the oxygen atoms of the tungstate anions.[5] The neutron diffraction study was instrumental in clarifying the hydrogen-bonding geometry, revealing a standard two-centered 'linear' hydrogen bond, in contrast to an earlier suggestion of a three-centered interaction.[1]

Experimental Protocols

The determination of the crystal structure of this compound has been primarily achieved through single-crystal X-ray diffraction and time-of-flight neutron powder diffraction. The methodologies for these key experiments are detailed below.

Single-Crystal X-ray Diffraction (based on Farrugia, 2007)

-

Crystal Growth: Single crystals of Na₂WO₄·2H₂O suitable for X-ray diffraction were grown from an aqueous solution.

-

Data Collection:

-

A suitable single crystal was mounted on a Bruker-Nonius KappaCCD area-detector diffractometer.

-

The data was collected at a temperature of 291 K.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used as the X-ray source.

-

A series of ω and φ scans were performed to collect a complete dataset.

-

-

Data Processing and Structure Solution:

-

The collected diffraction data was processed, and an analytical absorption correction was applied to account for the high absorption coefficient of tungsten.

-

The structure was solved by direct methods.

-

-

Structure Refinement:

-

The structural model was refined by full-matrix least-squares on F² using the SHELXL software package.

-

All non-hydrogen atoms were refined with anisotropic displacement parameters.

-

Hydrogen atoms were located in the difference Fourier map and were refined with a restrained O-H distance.

-

Time-of-Flight Neutron Powder Diffraction (based on Fortes et al., 2015)

-

Sample Preparation (Deuteration):

-

Polycrystalline Na₂WO₄·2H₂O was first dehydrated by heating at 673 K.

-

The resulting anhydrous material was then dissolved in D₂O (99.9 atom% D).

-

The deuterated this compound (Na₂WO₄·2D₂O) was recrystallized by gentle evaporation at 323 K to obtain a fine-grained powder.

-

-

Data Collection:

-

Time-of-flight neutron powder diffraction data were collected at 295 K.

-

The experiment was conducted using the Polaris powder diffractometer at the ISIS spallation neutron source.

-

-

Data Analysis and Rietveld Refinement:

-

The crystal structure was refined using the Rietveld method with the GSAS (General Structure Analysis System) software package.

-

The refinement included the lattice parameters, atomic coordinates, and isotropic displacement parameters for all atoms, including deuterium.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining a crystal structure, from sample preparation to the final refined model.

References

- 1. Kappa_Help_0 [xray.uky.edu]

- 2. Crystal structures of deuterated sodium molybdate dihydrate and this compound from time-of-flight neutron powder diffraction. - UCL Discovery [discovery.ucl.ac.uk]

- 3. Crystal structures of deuterated sodium molybdate dihydrate and this compound from time-of-flight neutron powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Software — Powder Diffraction at ORNL [powder.ornl.gov]

- 5. GSAS-II Home Page — GSAS-II v5.6.0 documentation [advancedphotonsource.github.io]

An In-depth Technical Guide on the Solubility of Sodium Tungstate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O), a compound of significant interest in various scientific and pharmaceutical applications. This document details its solubility in aqueous and non-aqueous systems, the factors influencing it, and standardized experimental protocols for its determination.

Quantitative Solubility Data

The solubility of sodium tungstate dihydrate is significantly dependent on the solvent and the temperature. The following tables summarize the available quantitative data.

Solubility in Water

This compound exhibits high solubility in water, which increases with temperature. This endothermic nature of dissolution means that heating promotes the dissolution of the salt.[1]

| Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Concentration (mol/L) |

| 0 | 71.5 | 2.17 |

| 20 | 73.0 | 2.21 |

| 25 | 74.2 | 2.25 |

| 100 | 97.2 | 2.95 |

Note: Molar concentrations are calculated based on the density of water at the respective temperatures and the molar mass of this compound (329.86 g/mol ).

Solubility in Other Solvents

This compound is generally insoluble in organic solvents.

| Solvent | Solubility |

| Ethanol | Insoluble[1][2] |

| Ammonia | Slightly soluble[1][2] |

Factors Influencing Solubility

Several factors can affect the solubility of this compound in aqueous solutions:

-

Temperature: As indicated in the data above, the solubility of this compound in water increases significantly with a rise in temperature.[1]

-

pH: The pH of the solution can influence the chemical form of the tungstate ion. In strongly acidic conditions (with the exception of hydrofluoric acid), sodium tungstate decomposes to form tungstic acid, which is insoluble.[1] The aqueous solution of sodium tungstate is slightly alkaline.

-

Presence of Other Solutes: The presence of other salts can affect the solubility through the common ion effect or by altering the ionic strength of the solution.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development application. The following are detailed methodologies for key experiments.

Isothermal Equilibrium Method for Solubility Determination

This method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Quantification: Analyze the concentration of tungsten in the clear supernatant using a validated analytical method, such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g water, mol/L) based on the measured concentration and the volume of the solvent.

Gravimetric Method for Solubility Determination

The gravimetric method is a classical and straightforward approach for determining the solubility of a salt in a volatile solvent like water.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in water at a specific temperature as described in the isothermal equilibrium method.

-

Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated supernatant into the evaporating dish and weigh it again to determine the mass of the solution.

-

Evaporation: Gently heat the evaporating dish in a drying oven at a temperature sufficient to evaporate the water (e.g., 105-110 °C) without decomposing the salt. Heat to a constant weight, cooling the dish in a desiccator before each weighing.

-

Calculation:

-

The final constant weight of the dish corresponds to the mass of the dissolved this compound.

-

The mass of the water is the difference between the initial mass of the solution and the final mass of the dry salt.

-

Calculate the solubility as the mass of the salt per 100 g of water.

-

Quantification of Tungsten by Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

ICP-AES is a highly sensitive and accurate technique for determining the elemental composition of aqueous samples.

Methodology:

-

Sample Preparation: Dilute the filtered supernatant from the solubility experiment with a suitable acidic solution (e.g., 2% nitric acid) to a concentration within the linear dynamic range of the ICP-AES instrument.

-

Instrument Calibration: Prepare a series of calibration standards of known tungsten concentrations from a certified tungsten standard solution. The matrix of the standards should match the diluted samples as closely as possible.

-

Analysis: Aspirate the prepared samples and standards into the plasma of the ICP-AES instrument. The instrument measures the intensity of the light emitted at a specific wavelength characteristic of tungsten (e.g., 207.911 nm).

-

Quantification: Generate a calibration curve by plotting the emission intensity versus the concentration of the standards. Use the calibration curve to determine the tungsten concentration in the unknown samples.

-

Calculation: Back-calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

References

A Comprehensive Technical Guide to the Safe Handling of Sodium Tungstate Dihydrate for Researchers and Drug Development Professionals

Introduction

Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) is a water-soluble inorganic salt with diverse applications in research and pharmaceutical development. Its utility ranges from a reagent in chemical synthesis to a potential therapeutic agent.[1][2] As with any chemical substance, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the safety and handling procedures for sodium tungstate dihydrate, tailored for researchers, scientists, and drug development professionals. All safety data is derived from globally recognized sources and standardized testing protocols.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Na₂WO₄·2H₂O | [3] |

| Molecular Weight | 329.85 g/mol | [4] |

| Appearance | White crystalline solid | [3][5] |

| Density | 3.25 g/cm³ at 20°C | [6] |

| Melting Point | 698 °C (anhydrous) | [7] |

| Solubility in Water | 730 g/L at 20°C | [6] |

| pH | 8 - 9 (at 20°C) | [6] |

| Odor | Odorless | [3] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][8][9]

While not classified for skin or eye irritation, it may cause mild irritation upon contact.[5][10] Inhalation of dust may lead to respiratory tract irritation.[5][6]

Toxicological Data

The toxicological profile of this compound has been established through standardized testing protocols.

| Toxicity Metric | Value | Species | Reference(s) |

| LD50 (Oral) | 1190 - 1453 mg/kg | Rat | [3][5] |

| LD50 (Oral) | 240 mg/kg | Mouse | [5] |

Experimental Protocols for Toxicity Assessment

The toxicological data presented are typically generated following internationally recognized guidelines to ensure consistency and reliability. The primary methodologies are outlined by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity: Assessed using OECD Test Guideline 423 (Acute Toxic Class Method).[9] This stepwise procedure uses a small number of animals to classify a substance based on its acute oral toxicity.[9] The substance is administered orally to a group of animals at a defined dose, and the presence or absence of mortality determines the subsequent steps.[9]

-

Acute Dermal Toxicity: Evaluated according to OECD Test Guideline 402.[10] This method assesses the health hazards from short-term dermal exposure.[10] A specified dose of the substance is applied to the skin of animals, and the resulting toxic effects are observed.[11]

-

Acute Inhalation Toxicity: Follows OECD Test Guideline 403.[6] This guideline provides information on health hazards from short-term exposure to an airborne test article.[6] It determines the median lethal concentration (LC50) after a fixed-duration exposure.[7]

-

Acute Dermal Irritation/Corrosion: Performed as per OECD Test Guideline 404.[3] This test evaluates the potential of a substance to cause skin irritation or corrosion upon topical application.[3]

-

Acute Eye Irritation/Corrosion: Conducted in line with OECD Test Guideline 405.[5] This method assesses the potential for a substance to cause eye irritation or corrosion when applied to the eye.[5]

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment (PPE) is essential.

| Exposure Limit | Value | Issuing Body | Reference(s) |

| TWA (Time-Weighted Average) | 1 mg/m³ | ACGIH, OSHA | [3][10] |

| STEL (Short-Term Exposure Limit) | 3 mg/m³ | ACGIH, OSHA | [3][10] |

Engineering Controls:

-

Use a chemical fume hood when handling powders or creating solutions to minimize dust and aerosol generation.[10]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing direct contact with this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the stability of the chemical and preventing accidental exposure.

Handling:

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[3][12]

-

Protect from moisture.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Accidental Release and Firefighting Measures

Prompt and correct response to spills and fires is essential to mitigate hazards.

Accidental Release:

In the case of a spill, follow a structured emergency procedure.

Firefighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6] The product is not flammable.[12]

-

Special Hazards: In a fire, toxic fumes may be released.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Stability and Reactivity

-

Reactivity: The product is non-reactive under normal conditions of use, storage, and transport.[6]

-

Chemical Stability: Stable under normal conditions.[6]

-

Conditions to Avoid: Direct sunlight, air contact, and moisture.[6]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[6] In case of fire, sodium oxides and tungsten oxide may be formed.[10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, national, and international regulations.[6] Do not allow the product to enter drains or the environment.[3][10]

This compound is a valuable compound in research and development. Its safe use hinges on a comprehensive understanding of its properties, hazards, and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate risks, ensure a safe laboratory environment, and maintain the quality and integrity of their work. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

sodium tungstate dihydrate synthesis procedure

An In-depth Technical Guide to the Synthesis of Sodium Tungstate (B81510) Dihydrate

This guide provides a comprehensive overview of the synthesis of sodium tungstate dihydrate (Na₂WO₄·2H₂O), a compound of significant interest in chemical synthesis and various industrial applications.[1][2] The procedures outlined are intended for researchers, scientists, and drug development professionals, with a focus on clarity, reproducibility, and data-driven methodologies. This compound serves as a crucial intermediate in the production of tungsten metal and is also utilized as a catalyst in organic chemistry for reactions such as the epoxidation of alkenes and the oxidation of alcohols.[1][2][3]

Core Synthesis Methodologies

The preparation of this compound can be achieved through several chemical pathways. The most common laboratory and industrial methods start from tungstic acid or tungsten ores like wolframite (B13744602) and scheelite.

Synthesis from Tungstic Acid

A prevalent and straightforward method involves the neutralization of tungstic acid (H₂WO₄) with sodium hydroxide (B78521) (NaOH).[4][5] This reaction is a simple acid-base neutralization that yields the sodium salt and water.

The balanced chemical equation for this reaction is: H₂WO₄ + 2NaOH → Na₂WO₄ + 2H₂O [4]

The resulting sodium tungstate is then crystallized from the aqueous solution to obtain the dihydrate form. Crystallization above 6°C yields the dihydrate, while temperatures below 6°C will produce the decahydrate.[4]

Synthesis from Tungsten Ores

Industrially, sodium tungstate is often extracted from tungsten ores.[1][6]

-

Wolframite Ore ((Fe,Mn)WO₄): The ore is digested with a sodium hydroxide solution. The reaction is as follows: ** (Fe,Mn)WO₄ + 4NaOH → 2Na₂WO₄ + (Fe,Mn)(OH)₂**[4]

-

Scheelite Ore (CaWO₄): This ore is typically treated with a soda ash (sodium carbonate) solution under pressure.[4]

Following the initial extraction, the crude sodium tungstate solution undergoes extensive purification before crystallization.

Experimental Protocols

Protocol 1: Synthesis from Tungstic Acid

This protocol details the laboratory-scale synthesis of this compound from tungstic acid.

Materials:

-

Tungstic acid (H₂WO₄)

-

Sodium hydroxide (NaOH), 20% aqueous solution

-

Deionized water

-

Ice bath

Procedure:

-

In a reaction vessel, heat a 20% sodium hydroxide solution.[4]

-

Gradually add tungstic acid to the hot NaOH solution while stirring continuously. Continue heating the mixture for approximately 4 hours at a temperature of 30-40°C.[4]

-

After the reaction is complete, filter the hot solution to remove any unreacted tungstic acid or impurities.

-

Transfer the filtrate to a crystallization dish and heat to concentrate the solution until crystals begin to appear.

-

Cool the concentrated solution in an ice bath to induce further crystallization.[4]

-

Collect the crystals by centrifugal dewatering or vacuum filtration.

-

Dry the resulting this compound crystals. The anhydrous form can be obtained by heating the dihydrate at 100-200°C.[7][8]

Protocol 2: Purification of Sodium Tungstate Solution

Crude sodium tungstate solutions, particularly those derived from ore processing, contain various impurities such as silicates, phosphates, and arsenates that must be removed.[9]

Materials:

-

Crude sodium tungstate solution

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Magnesium salt (e.g., MgCl₂, MgSO₄)

-

Aluminum salt (e.g., AlCl₃)

Procedure:

-

Under heating (50-100°C), adjust the pH of the crude sodium tungstate solution to a range of 8-12 using an acid like HCl or H₂SO₄. This step helps to precipitate silica.[9][10]

-

Add a magnesium salt and an aluminum salt to the solution while maintaining a temperature above 50°C with constant stirring.[9][10] These salts act as precipitating agents for impurities like phosphorus and arsenic.

-

After the precipitation is complete, filter the solution to remove the solid impurities.

-

The purified sodium tungstate solution can then be processed for crystallization as described in Protocol 2.1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and purification of this compound.

Table 1: Reaction Conditions for Synthesis from Tungstic Acid

| Parameter | Value | Reference |

| NaOH Concentration | 20% (w/v) | [4] |

| Reaction Temperature | 30 - 40 °C | [4] |

| Reaction Time | 4 hours | [4] |

| Crystallization Temp. | > 6 °C (for dihydrate) | [4] |

Table 2: Conditions for Purification of Sodium Tungstate Solution

| Parameter | Value | Reference |

| Initial pH Adjustment | 8 - 12 | [10] |

| Purification Temp. | > 50 °C | [9] |

Visualization of Processes

The following diagrams illustrate the workflow and chemical transformations involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound from tungstic acid.

Caption: Chemical reaction for the synthesis of sodium tungstate.

Caption: General workflow for the purification of crude sodium tungstate solutions.

References

- 1. Sodium tungstate - Wikipedia [en.wikipedia.org]

- 2. Sodium tungstate Exporter | Sodium tungstate Exporting Company | Sodium tungstate International Distributor [multichemexports.com]

- 3. This compound: Catalysts, Tungsten Manufacturing, and Beyond in Vizag | Vizag Chemicals [vizagchemical.com]

- 4. Sdoium Tungstate Producing Method--Sodium Tungstate Manufacturer and Supplier [tungsten-powder.com]

- 5. d-nb.info [d-nb.info]

- 6. us.metoree.com [us.metoree.com]

- 7. echemi.com [echemi.com]

- 8. inorganic chemistry - Synthesis of anhydrous sodium tungstate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Sodium Tungstate Purification--Sodium Tungstate Manufacturer and Supplier [tungsten-powder.com]

- 10. CN1074421A - Purification method of sodium tungstate solution - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermal Decomposition of Sodium Tungstate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O), a compound of interest in various scientific and industrial fields, including catalysis and drug development. This document details the sequential thermal events, presents quantitative data from thermal analysis, outlines experimental protocols, and visualizes the decomposition pathway and analytical workflow.

Introduction

Sodium tungstate dihydrate is a hydrated inorganic salt that undergoes a series of physical and chemical changes upon heating. Understanding its thermal behavior is crucial for applications where the material is subjected to elevated temperatures, such as in the synthesis of tungsten-based catalysts or in the formulation of pharmaceutical products. The primary thermal events include dehydration, polymorphic transformations of the resulting anhydrous salt, and ultimately, melting.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process. Initially, the compound loses its two molecules of water of crystallization to form anhydrous sodium tungstate (Na₂WO₄). The nature of this dehydration is dependent on the heating rate. At lower heating rates, dehydration typically occurs in a single step. However, at higher heating rates, the process can resolve into two distinct steps. Following dehydration, the anhydrous sodium tungstate undergoes solid-state phase transitions at higher temperatures before finally melting.

The overall decomposition can be summarized as follows:

Na₂WO₄·2H₂O(s) → Na₂WO₄(s) + 2H₂O(g)

This initial dehydration is followed by polymorphic transformations and melting of the anhydrous salt.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key quantitative data from these analyses are summarized in the tables below.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is primarily used to quantify the loss of water.

| Parameter | Value | Conditions |

| Dehydration Temperature Range | 75–110 °C (348–383 K)[1] | Single Step (low heating rates) |

| Total Mass Loss | 10.94 ± 0.19%[2] | Corresponds to the loss of 2 water molecules (Theoretical: 10.92%) |

| Dehydration Mechanism | Single step at low heating rates (e.g., 2-5 K/min)[2] | - |

| Two steps at higher heating rates (e.g., ≥10 K/min)[2] | - |

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on transition temperatures and enthalpy changes.

| Thermal Event | Temperature | Enthalpy Change (ΔH) |

| Dehydration | ~100 °C | 100.4 ± 1.9 kJ/mol[2] |

| Polymorphic Transition (Cubic → Orthorhombic) | ~580-620 °C (853-893 K)[1][3] | Data not readily available in cited literature |

| Melting of Anhydrous Na₂WO₄ | 696-699 °C (969-972 K)[3][4] | 23.8 kJ/mol[4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of thermal analysis data. Below are typical protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under a dynamic inert atmosphere, such as dry nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to facilitate the removal of evolved water vapor.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate. To observe the single-step dehydration, a low heating rate (e.g., 5 °C/min) is recommended. To potentially resolve the two-step dehydration, a higher heating rate (e.g., 20 °C/min) can be used.

-

Data Analysis: The mass loss as a function of temperature is recorded. The percentage mass loss is calculated from the initial and final masses of the dehydration step.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant purge rate.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the final thermal event of interest (e.g., 750 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow as a function of temperature is recorded. The onset temperature, peak temperature, and enthalpy of transitions (dehydration, polymorphic transformations, and melting) are determined from the resulting DSC curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined process characterized by an initial dehydration to the anhydrous form, followed by polymorphic transformations and melting at higher temperatures. The dehydration step is sensitive to the heating rate, transitioning from a single-step to a two-step process as the heating rate increases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling a better understanding and control of its behavior in various applications. Further research could focus on elucidating the precise mechanism and kinetics of the two-step dehydration process and quantifying the enthalpy changes associated with the polymorphic transformations of the anhydrous salt.

References

- 1. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 2. Sodium tungstate | Na2O4W | CID 26052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sodium tungstate [chemister.ru]

Sodium Tungstate Dihydrate: A Technical Overview of its Molecular Properties

An in-depth guide for researchers, scientists, and professionals in drug development on the molecular weight and chemical formula of sodium tungstate (B81510) dihydrate.

This technical document provides a comprehensive analysis of the molecular characteristics of sodium tungstate dihydrate, a compound of significant interest in various scientific and industrial applications, including as a reagent in chemical synthesis and potential therapeutic applications.

Molecular Formula and Weight

This compound is an inorganic compound, specifically the dihydrate salt of sodium tungstate. Its chemical formula is Na₂WO₄·2H₂O.[1][2] This indicates that each formula unit of sodium tungstate is associated with two molecules of water. The molecular weight of this compound is approximately 329.85 g/mol .[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its molecular formula and a breakdown of its molecular weight based on the atomic weights of its constituent elements.

| Parameter | Value |

| Chemical Formula | Na₂WO₄·2H₂O |

| Molecular Weight | 329.85 g/mol [3][4][5] |

| CAS Number | 10213-10-2[3] |

| Appearance | White crystalline solid[4] |

| Solubility in Water | 730 g/L at 20 °C[6][7] |

| Density | 3.25 g/cm³[4] |

| Melting Point | Decomposes before melting (loses water) |

Breakdown of Molecular Weight Calculation:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Sodium | Na | 2 | 22.990 | 45.980 |

| Tungsten | W | 1 | 183.84 | 183.84 |

| Oxygen | O | 6 (4 + 2) | 15.999 | 95.994 |

| Hydrogen | H | 4 (2 x 2) | 1.008 | 4.032 |

| Total | 329.846 |

Note: The calculated molecular weight may vary slightly from the reported values due to rounding of atomic weights.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical flow from the chemical formula to the final molecular weight of this compound.

Caption: Calculation of this compound Molecular Weight.

Experimental Protocol: Gravimetric Determination of Tungsten

This section outlines a standard experimental protocol for the gravimetric analysis of tungsten in this compound, which can be used to experimentally verify the compound's composition.

Objective: To determine the percentage of tungsten in a known sample of this compound by precipitation of tungstic acid.

Materials:

-

This compound (analytical grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Nitric Acid (HNO₃)

-

Cinchonine (B1669041) hydrochloride solution (1% w/v)

-

Ashless filter paper

-

Distilled water

-

Muffle furnace

-

Analytical balance

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a 400 mL beaker.

-

Dissolution: Dissolve the sample in 100 mL of distilled water.

-

Precipitation:

-

Heat the solution to boiling.

-

Slowly add 30 mL of concentrated HCl while stirring continuously. This will precipitate tungstic acid (H₂WO₄) as a yellow solid.

-

Add 5 mL of concentrated HNO₃ to ensure complete oxidation of tungsten.

-

Add 5 mL of the cinchonine hydrochloride solution to aid in the complete precipitation of the tungstic acid.

-

-

Digestion: Cover the beaker with a watch glass and digest the precipitate on a steam bath for at least 2 hours, or until the supernatant is clear.

-

Filtration:

-

Filter the hot solution through ashless filter paper.

-

Wash the precipitate several times with hot, dilute HCl (1:20) to remove any impurities.

-

Finally, wash the precipitate with a small amount of hot distilled water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).

-

-

Ignition:

-

Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.

-

Dry the crucible and its contents in an oven at 120 °C.

-

Char the filter paper slowly in a muffle furnace, gradually increasing the temperature to 800 °C.

-

Ignite the precipitate at 800 °C for 1 hour to convert the tungstic acid to tungsten trioxide (WO₃).

-

-

Weighing:

-

Allow the crucible to cool in a desiccator to room temperature.

-

Weigh the crucible containing the tungsten trioxide residue.

-

Repeat the ignition and weighing steps until a constant weight is achieved.

-

Calculations:

-

Calculate the weight of the tungsten trioxide (WO₃) residue.

-

Calculate the weight of tungsten (W) in the residue using the gravimetric factor:

-

Weight of W = Weight of WO₃ × (Atomic weight of W / Molecular weight of WO₃)

-

-

Calculate the percentage of tungsten in the original this compound sample:

-

% W = (Weight of W / Initial weight of sample) × 100

-

This experimentally determined percentage of tungsten can then be compared to the theoretical percentage calculated from the chemical formula to assess the purity of the sample.

Experimental Workflow

The following diagram outlines the workflow for the gravimetric determination of tungsten in this compound.

Caption: Workflow for Gravimetric Analysis of Tungsten.

References

- 1. strem.com [strem.com]

- 2. CAS 10213-10-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | H4Na2O6W | CID 150191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium tungstate - Wikipedia [en.wikipedia.org]

- 5. This compound, 99+%, for analysis | Fisher Scientific [fishersci.ca]

- 6. This compound | 10213-10-2 [chemicalbook.com]

- 7. 10213-10-2 CAS | this compound | Inorganic Salts | Article No. 06055 [lobachemie.com]

Methodological & Application

Sodium Tungstate Dihydrate: A Versatile Catalyst for Green Organic Synthesis

Application Note AP-CHEM-2025-01

Introduction

Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) is an inexpensive, readily available, and water-soluble inorganic salt that has emerged as a highly effective and environmentally benign catalyst for a variety of transformations in organic synthesis.[1][2] Its low toxicity and stability make it an attractive alternative to many heavy metal catalysts. This application note details the use of sodium tungstate dihydrate as a catalyst in several key organic reactions, including the oxidation of alcohols and sulfides, the epoxidation of alkenes, and the synthesis of heterocyclic compounds. The protocols provided are aimed at researchers, scientists, and professionals in drug development seeking sustainable and efficient synthetic methodologies.

This compound's catalytic activity, particularly in oxidation reactions, is most often harnessed in conjunction with hydrogen peroxide (H₂O₂), which serves as a green oxidant, with water being the only byproduct.[3][4] The catalytic cycle generally involves the formation of active peroxo-tungstate species in situ, which are powerful yet selective oxidizing agents.[4]

Catalytic Applications Overview

This compound has demonstrated broad utility in the following areas of organic synthesis:

-

Oxidation of Alcohols: Selective oxidation of secondary alcohols to ketones.[5]

-

Oxidation of Sulfides: Chemoselective oxidation of sulfides to sulfoxides or sulfones.[6]

-

Epoxidation of Alkenes: Formation of epoxides from a variety of olefinic substrates.[5][7]

-

Heterocycle Synthesis: Efficient one-pot synthesis of complex molecules like triaryl-substituted imidazoles.[8]

This document provides detailed protocols and quantitative data for these representative applications.

Oxidation of Secondary Alcohols to Ketones

The this compound/H₂O₂ system provides an efficient method for the oxidation of secondary alcohols to their corresponding ketones. This method avoids the use of stoichiometric, and often toxic, heavy metal oxidants.[5]

Quantitative Data

| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Octanol (B43104) | 1 | N,N-Dimethylacetamide | 90 | 3 | >95 (implied) |

Table 1: Oxidation of 2-Octanol using this compound. Data sourced from patent literature.[5]

Experimental Protocol: Oxidation of 2-Octanol

Materials:

-

2-Octanol

-

This compound (Na₂WO₄·2H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

N,N-Dimethylacetamide (DMA)

Procedure: [5]

-

Prepare a mixed reagent by dissolving 25.3 mg (0.077 mmol) of this compound in 1.05 g (9.3 mmol) of 30% hydrogen peroxide solution.

-

In a reaction vessel, dissolve 1.0 g (7.7 mmol) of 2-octanol in 18 mL of N,N-dimethylacetamide.

-

Heat the solution of 2-octanol to 90°C.

-

Add the prepared mixed reagent to the heated alcohol solution.

-

Maintain the reaction mixture at 90°C and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated using standard work-up procedures, such as extraction with an organic solvent, followed by washing, drying, and purification by distillation or chromatography.

Experimental Workflow

Oxidation of Sulfides to Sulfoxides and Sulfones

The this compound-catalyzed oxidation of sulfides with hydrogen peroxide is a highly chemoselective process. Depending on the reaction conditions and the amount of oxidant used, the reaction can be controlled to yield either the sulfoxide (B87167) or the sulfone.[6] The use of a phase-transfer catalyst (PTC) is often beneficial for this transformation.[6]

Quantitative Data

While a detailed table with various substrates is not available in the cited literature, high yields for the conversion of aromatic and aliphatic sulfides to their corresponding sulfoxides and sulfones are reported.[6] The protocol below is a representative example of this transformation.

Experimental Protocol: General Procedure for Sulfide (B99878) Oxidation

Materials:

-

Sulfide substrate

-

This compound (Na₂WO₄·2H₂O)

-

Phenylphosphonic acid

-

Methyltrioctylammonium hydrogensulfate (Phase-Transfer Catalyst)

-

30% Hydrogen peroxide (H₂O₂)

Procedure: [6]

-

In a reaction flask, combine the sulfide substrate, a catalytic amount of this compound (e.g., 1-5 mol%), a catalytic amount of phenylphosphonic acid, and a catalytic amount of methyltrioctylammonium hydrogensulfate.

-

To this mixture, add 30% hydrogen peroxide. For sulfoxide formation, use approximately 1.1-1.5 equivalents of H₂O₂. For sulfone formation, use a larger excess (e.g., 2.2-3.0 equivalents).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench any excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite (B76179).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Epoxidation of Alkenes

The epoxidation of alkenes using this compound and hydrogen peroxide is a well-established green chemistry method.[5][7] The reaction often requires a phase-transfer catalyst to facilitate the interaction between the aqueous oxidant and the organic substrate. The "Noyori" and "Venturello" catalyst systems are prominent examples that utilize this approach.[3][8]

Quantitative Data

The efficiency of the epoxidation can vary depending on the substrate and the specific catalytic system employed. The following table provides representative data.

| Entry | Substrate (Alkene) | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclooctene | Na₂WO₄, (aminomethyl)phosphonic acid, [CH₃(n-C₈H₁₇)₃N]HSO₄ | 90 | 1 | 92 |

| 2 | 1-Octene | Na₂WO₄, (aminomethyl)phosphonic acid, [CH₃(n-C₈H₁₇)₃N]HSO₄ | 90 | 1 | 86 |

| 3 | Styrene | Na₂WO₄, (aminomethyl)phosphonic acid, [CH₃(n-C₈H₁₇)₃N]HSO₄ | 90 | 1 | 85 |

Table 2: Epoxidation of Various Alkenes. Data is representative of the Noyori catalytic system.

Experimental Protocol: General Procedure for Alkene Epoxidation

Materials:

-

Alkene substrate

-

This compound (Na₂WO₄·2H₂O)

-

(Aminomethyl)phosphonic acid

-

Methyltrioctylammonium hydrogensulfate ([CH₃(n-C₈H₁₇)₃N]HSO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Toluene (B28343) (optional, for solid substrates)

Procedure: [8]

-

In a round-bottom flask, place the alkene (1.0 mmol), this compound (0.02 mmol, 2 mol%), (aminomethyl)phosphonic acid (0.01 mmol, 1 mol%), and methyltrioctylammonium hydrogensulfate (0.01 mmol, 1 mol%).

-

If the alkene is a solid, add a minimal amount of toluene to dissolve it.

-

Heat the mixture to 90°C with vigorous stirring.

-

Slowly add 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) to the reaction mixture over a period of 30 minutes using a syringe pump.

-

After the addition is complete, continue stirring at 90°C for 1 hour.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated solution of sodium sulfite to quench excess peroxide.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the epoxide by column chromatography on silica (B1680970) gel.

Synthesis of 2,4,5-Triaryl-Substituted Imidazoles

This compound acts as an efficient catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-substituted imidazoles from an aldehyde, benzil (B1666583), and ammonium (B1175870) acetate. This method is characterized by high yields, short reaction times, and simple work-up procedures.[8]

Quantitative Data

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde (B42025) | 30 | 94 |

| 2 | 4-Chlorobenzaldehyde | 35 | 92 |

| 3 | 4-Methoxybenzaldehyde | 40 | 90 |

| 4 | 4-Nitrobenzaldehyde | 45 | 88 |

| 5 | Cinnamaldehyde | 60 | 83 |

Table 3: Synthesis of 2,4,5-Triaryl-Substituted Imidazoles.[8]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

This compound (Na₂WO₄·2H₂O)

Procedure: [8]

-

In a round-bottom flask, combine benzil (2 mmol, 0.42 g), benzaldehyde (2 mmol, 0.21 g), ammonium acetate (3 mmol, 0.23 g), and this compound (0.2 mmol, 10 mol%, 66 mg).

-

Add 2 mL of ethanol to the mixture.

-

Reflux the reaction mixture at 80°C for 30 minutes.

-

Monitor the progress of the reaction by TLC (30% ethyl acetate in n-hexane).

-

After completion, evaporate the ethanol under reduced pressure.

-

Pour the reaction mass onto ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Logical Relationship Diagram

Catalytic Cycle for Oxidation Reactions

The catalytic activity of sodium tungstate in the presence of hydrogen peroxide proceeds through the formation of various peroxotungstate species. The simplified catalytic cycle is depicted below.

Conclusion

This compound is a versatile, cost-effective, and environmentally friendly catalyst for a range of important organic transformations. Its use in combination with hydrogen peroxide aligns with the principles of green chemistry, offering high efficiency and selectivity while minimizing waste. The protocols outlined in this application note provide a solid foundation for researchers to implement these sustainable methods in their synthetic endeavors.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Tungsten Oxide Nanoparticles from Sodium Tungstate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tungsten oxide (WO₃) nanoparticles using sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) as the primary precursor. The methodologies described herein are based on established chemical precipitation, hydrothermal, and sol-gel techniques, offering versatility in producing nanoparticles with tailored characteristics for various applications, including drug delivery and photocatalysis.

Overview of Synthesis Methods

The synthesis of tungsten oxide nanoparticles from sodium tungstate dihydrate typically involves the acidification of an aqueous solution of sodium tungstate, leading to the formation of tungstic acid (H₂WO₄), which subsequently dehydrates to form tungsten trioxide (WO₃) upon heat treatment. The choice of synthesis method significantly influences the morphology, particle size, and crystalline structure of the resulting nanoparticles.

Commonly employed methods include:

-

Chemical Precipitation: A straightforward method involving the precipitation of tungstic acid by adding an acid to a sodium tungstate solution. This method is often followed by calcination to obtain crystalline WO₃.

-

Hydrothermal Synthesis: This technique involves a chemical reaction in a sealed vessel (autoclave) under elevated temperature and pressure. It allows for excellent control over particle size and morphology.[1][2][3][4][5]

-

Sol-Gel Method: This method involves the transition of a solution (sol) into a gel-like solid network. It is a versatile approach for synthesizing nanomaterials with high purity and homogeneity.[6][7]

Experimental Protocols

Chemical Precipitation Method

This protocol describes a simple and cost-effective method for synthesizing WO₃ nanoparticles.

Materials:

-

This compound (Na₂WO₄·2H₂O)

-

Hydrochloric acid (HCl, 2 M)

-

Cetyltrimethylammonium bromide (CTABr) (optional, as a surfactant)

-

Deionized water

Equipment:

-

Beakers and magnetic stirrer

-

pH meter

-

Centrifuge

-

Oven

-

Furnace

Protocol:

-

Dissolve a specific amount of this compound in deionized water with stirring for 30 minutes.

-

Slowly add 2 M HCl dropwise to the solution until the pH reaches a value below 6, while continuously stirring.[6]

-

(Optional) To control particle size, a surfactant like CTABr can be added to the mixture.

-

Heat the solution to 90°C and maintain it for 30 minutes with continuous stirring, during which a precipitate will form.[6]

-

Allow the mixture to cool to room temperature.

-

Separate the precipitate by centrifugation.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the collected powder in an oven at 100°C for 1 hour.[6]

-

Calcine the dried powder in a furnace at 500°C for 4 hours to obtain crystalline WO₃ nanoparticles.[6]

Hydrothermal Synthesis Method

This protocol details the synthesis of WO₃ nanoparticles using a hydrothermal approach, which is known for producing well-defined crystalline structures.

Materials:

-

This compound (Na₂WO₄·2H₂O)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl) (optional)

-

Deionized water

-

Ethanol

Equipment:

-

Beakers and magnetic stirrer

-

Teflon-lined stainless-steel autoclave

-

Muffle furnace

-

Centrifuge or filtration setup (e.g., Whatman filter paper)

Protocol:

-

Dissolve 3.40 g of this compound in 80 ml of deionized water and stir for 5 minutes.[1]

-

(Optional) Add 1.20 g of NaCl to the solution and stir for 30 minutes until a homogeneous solution is achieved.[1]

-

Add 8 ml of hydrochloric acid dropwise to the solution while stirring, which will result in a greenish solution.[1]

-

Transfer the resulting solution into a 100 ml Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in a muffle furnace at 180°C for 24 hours.[1]

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.[1]

-

Wash the precipitate thoroughly with deionized water and ethanol 5-6 times to remove any residual impurities.[1]

-

Dry the final product in an oven.

Data Presentation

The properties of the synthesized tungsten oxide nanoparticles are highly dependent on the synthesis parameters. The following tables summarize some of the quantitative data reported in the literature.

| Synthesis Method | Precursor Concentration | pH | Annealing Temperature (°C) | Average Particle Size (nm) | Crystal Structure | Reference |

| Sol-Gel | 0.1 M Na₂WO₄ | <6 | 500 | 42.16 | Monoclinic | [6] |

| Sol-Gel | 0.2 M Na₂WO₄ | <6 | 500 | 55.27 | Monoclinic | [6] |

| Sol-Gel | 0.3 M Na₂WO₄ | <6 | 500 | 47.72 | Monoclinic | [6] |

| Hydrothermal | - | 1-2 | 120 (for 12h) | 50 | Monoclinic | [2] |

| Precipitation | - | - | 600 | 10-17 | Hexagonal | [8] |

| Catalyst | Pollutant | Catalyst Loading | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| WO₃ Nanoparticles | Methylene Blue (10 mg/L) | 110 mg | 120 | 88 | [6][7] |

| WO₃ Nanoparticles | Methylene Blue | 70 mg | 15 | 39.89 | [6] |

| WO₃ Nanoparticles | Methylene Blue | 150 mg | 15 | 95.8 | [6] |

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the synthesis of WO₃ nanoparticles via the chemical precipitation method.

Caption: Workflow for the synthesis of WO₃ nanoparticles via the hydrothermal method.

Applications in Drug Development and Research

Tungsten oxide nanoparticles are gaining significant attention in the biomedical field due to their unique physicochemical properties.

-

Drug Delivery: Their high surface area and potential for functionalization make them suitable as nanocarriers for targeted drug delivery systems.[9][10]

-

Photothermal Therapy (PTT): WO₃ nanoparticles exhibit strong near-infrared (NIR) absorption, enabling their use as photothermal agents for cancer therapy.[9][10]

-

Antimicrobial Agents: Studies have shown that WO₃ nanoparticles possess antimicrobial properties against various bacterial strains.[9][10][11]

-

Photocatalysis: The photocatalytic activity of WO₃ nanoparticles can be harnessed for the degradation of organic pollutants and for water purification, which is relevant for pharmaceutical wastewater treatment.[6][9][10]

Characterization of Nanoparticles

To ensure the desired properties of the synthesized WO₃ nanoparticles, a thorough characterization is essential. Common techniques include:

-

X-ray Diffraction (XRD): To determine the crystal structure and crystallite size.[2][6]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, size, and size distribution of the nanoparticles.[2][6]

-

UV-Vis Spectroscopy: To study the optical properties and determine the bandgap of the nanoparticles.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.

These protocols and application notes provide a comprehensive guide for the synthesis and characterization of tungsten oxide nanoparticles from this compound, paving the way for their application in cutting-edge research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrst.com [ijrst.com]

- 3. Synthesis of tungsten oxide nanoparticles using a hydrothermal method at ambient pressure | Journal of Materials Research | Cambridge Core [cambridge.org]

- 4. instanano.com [instanano.com]

- 5. [1404.2612] Synthesis of Tungsten Oxide Nanoparticles using a Hydrothermal Method at Ambient Pressure [arxiv.org]

- 6. scitepress.org [scitepress.org]

- 7. [PDF] Preparation and Characterization of Tungsten Trioxide (WO3) Particles and Their Photocatalytic Performances for Methylene Blue Degradation | Semantic Scholar [semanticscholar.org]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. jmnc.samipubco.com [jmnc.samipubco.com]

- 11. Synthesis of Tungsten Oxide Nanoflakes and Their Antibacterial and Photocatalytic Properties [mdpi.com]

Application Notes and Protocols for Sodium Tungstate Dihydrate in Electrocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) is a versatile and cost-effective inorganic salt that serves as a crucial precursor in the synthesis of a wide array of tungsten-based nanomaterials for electrocatalysis.[1][2] Its high solubility in water and amenability to various synthesis methodologies, such as hydrothermal, precipitation, and ion-exchange methods, make it an ideal starting material for the fabrication of tungsten oxides, metal tungstates, tungsten carbides, and tungsten nitrides.[3][4][5] These materials are of significant interest in renewable energy applications, including water splitting for hydrogen production (hydrogen evolution reaction, HER, and oxygen evolution reaction, OER) and in fuel cells and metal-air batteries (oxygen reduction reaction, ORR).[6][7][8] The resulting electrocatalysts often exhibit enhanced activity, stability, and efficiency, positioning sodium tungstate dihydrate as a key enabler in the development of next-generation energy conversion and storage technologies.[9]

This document provides detailed application notes and experimental protocols for the synthesis of various tungsten-based electrocatalysts from this compound for HER, OER, and ORR, along with a summary of their performance metrics.

Electrocatalytic Applications of this compound Derivatives

This compound is not typically used directly as an electrocatalyst but is a fundamental building block for a variety of catalytically active materials.

-

Hydrogen Evolution Reaction (HER): In HER, tungsten-based materials like tungsten oxides and metal tungstates (e.g., ZnWO₄, CoWO₄) synthesized from this compound have shown promising catalytic activity in acidic and alkaline media.[8] These materials can serve as low-cost alternatives to precious metal catalysts like platinum.[8]

-

Oxygen Evolution Reaction (OER): The sluggish kinetics of OER is a major bottleneck in water splitting. Tungsten oxide (WO₃) nanostructures derived from this compound have been investigated as efficient OER electrocatalysts, demonstrating favorable overpotentials and reaction kinetics.[10]

-

Oxygen Reduction Reaction (ORR): Tungsten-based materials, including tungsten nitrides and carbides, are emerging as potential ORR catalysts in fuel cells and metal-air batteries.[11][12] Their unique electronic structures, which can be similar to those of platinum-group metals, make them promising candidates for facilitating the reduction of oxygen.[11]

Data Presentation: Performance of Electrocatalysts Derived from this compound

The following table summarizes the quantitative performance data of various electrocatalysts synthesized using this compound as a precursor.

| Electrocatalyst | Target Reaction | Electrolyte | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) | Reference |

| ZnWO₄ Nanosheets | HER | 1.0 M KOH | 136 | 75.3 | [8] |

| PEG-WO₃-2 | OER | 1.0 M KOH | 407.7 | 76.2 | [10] |

| W SAs/WNNC | ORR | 0.1 M KOH | Onset Potential: 890 mV (vs RHE) | - | [11] |

Experimental Protocols

I. Synthesis of ZnWO₄ Nanosheets for Hydrogen Evolution Reaction (HER)

This protocol describes a facile hydrothermal method for the synthesis of zinc tungstate (ZnWO₄) ultrathin nanosheets on nickel foam.[8]

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (Na₂WO₄·2H₂O)

-

Urea (CH₄N₂O)

-

Ammonium fluoride (B91410) (NH₄F)

-

Deionized (DI) water

-

Nickel foam (pretreated)

-

100 mL Teflon-lined stainless-steel autoclave

Procedure:

-

Prepare a solution by dissolving 1 mmol of Zn(NO₃)₂·6H₂O, 1 mmol of Na₂WO₄·2H₂O, 3 mmol of urea, and 0.5 mmol of NH₄F in 60 mL of DI water.

-

Stir the solution magnetically for 30 minutes to ensure complete dissolution.

-

Transfer the resulting solution to a 100 mL Teflon-lined stainless-steel autoclave.

-

Immerse a piece of pretreated nickel foam (2 cm × 5 cm) into the reaction solution.

-

Seal the autoclave and maintain it at 120 °C for 12 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

The ZnWO₄ nanosheets grown on the nickel foam can then be collected, washed, and dried for electrochemical characterization.

II. Synthesis of PEG-Assisted WO₃ Nanogranules for Oxygen Evolution Reaction (OER)

This protocol details a precipitation method for synthesizing polyethylene (B3416737) glycol (PEG) assisted tungsten oxide (WO₃) nanogranules.[10]

Materials:

-

This compound (Na₂WO₄·2H₂O)

-

Hydrochloric acid (HCl, diluted)

-

Poly(ethylene glycol) (PEG)

-

Deionized (DI) water

Procedure:

-

Dissolve this compound in 50 mL of DI water.

-

Stir the solution continuously for 30 minutes to ensure complete dissolution.

-

Add the desired amount of PEG to the solution.

-

Add diluted HCl dropwise to the homogeneous solution until the pH is adjusted to approximately 2.

-

Stir the solution vigorously for an additional 2 hours.

-

Leave the solution undisturbed overnight to allow for precipitation.

-

Collect the precipitate by filtration, wash it with DI water and ethanol, and then dry it.

-

The resulting PEG-assisted WO₃ nanogranules are ready for use as an OER electrocatalyst.

III. Synthesis of Tungsten Nitride Nanoparticles for Oxygen Reduction Reaction (ORR)

This protocol is based on the synthesis of tungsten nitride nanoparticles confined in nitrogen-doped carbon, where a tungstate-based polyoxometalate (W-POM), derivable from sodium tungstate, is used as the tungsten source.[11]

Materials:

-

Tungsten-based polyoxometalate (W-POM)

-

Zeolitic imidazolate framework-8 (ZIF-8)

-

Solvents for ZIF-8 and W-POM dispersion

Procedure:

-

Synthesize ZIF-8 as a confinement substrate and template.

-

Entrap W-POM particles within the inner cavities of ZIF-8 through an oversaturation method to form W-POM@ZIF-8.

-

Subject the W-POM@ZIF-8 composite to a pyrolysis process in an inert atmosphere. This step converts the composite into tungsten nitride nanoparticles confined within a nitrogen-doped carbon matrix (WNNC).

-

The resulting WNNC material can be further processed to create an electrocatalyst ink for ORR testing.

Mandatory Visualizations

Caption: Workflow for the synthesis of ZnWO₄ nanosheets for HER.

References

- 1. Localizing Tungsten Single Atoms around Tungsten Nitride Nanoparticles for Efficient Oxygen Reduction Electrocatalysis in Metal–Air Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. impact.ornl.gov [impact.ornl.gov]

- 8. "Electrocatalytic Reduction of Oxygen on Tungsten Carbide Electrode" by Chun-an MA, Yun HUANG et al. [jelectrochem.xmu.edu.cn]

- 9. inorganic chemistry - Synthesis of anhydrous sodium tungstate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. matec-conferences.org [matec-conferences.org]

Application Notes and Protocols: Sodium Tungstate Dihydrate for the Preparation of Polyoxometalates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) is a versatile and cost-effective precursor for the synthesis of a wide array of polyoxometalates (POMs).[1][2] These inorganic metal-oxygen cluster compounds exhibit a remarkable diversity of structures and properties, making them highly valuable in fields ranging from catalysis to materials science and medicine.[3] For drug development professionals, POMs offer intriguing possibilities as enzyme inhibitors, antiviral agents, and components of advanced drug delivery systems.[4][5][6]

This document provides detailed application notes and experimental protocols for the synthesis of various classes of POMs using sodium tungstate dihydrate. It includes quantitative data for comparison, step-by-step methodologies, and visual representations of experimental workflows and conceptual relationships.

General Principles of Polyoxometalate Synthesis from this compound

The synthesis of POMs from this compound is primarily an aqueous solution process based on the principles of condensation chemistry. The fundamental building blocks are tungstate anions [WO₄]²⁻, which, upon acidification, undergo a series of protonation and condensation reactions to form larger, more complex polyanionic structures.[7] The final structure of the POM is highly dependent on several key parameters:

-

pH: The acidity of the solution is a critical factor that dictates the type of POM formed. Specific pH ranges favor the formation of particular structures, such as the Keggin or Wells-Dawson ions.

-

Temperature: Reaction temperature can influence the kinetics of the condensation process and the isomeric form of the resulting POM.

-

Reactant Stoichiometry: The molar ratios of sodium tungstate to the heteroatom source (e.g., phosphate (B84403), silicate) and acid are crucial for obtaining the desired product in high yield and purity.

-

Presence of Counter-ions: The choice of counter-ions (e.g., K⁺, Cs⁺) can be important for the selective precipitation and crystallization of the final POM product.

Experimental Protocols

Protocol 1: Synthesis of a Keggin-Type Polyoxometalate: Phosphotungstic Acid (H₃[PW₁₂O₄₀]·nH₂O)

Phosphotungstic acid is a classic example of a Keggin-type POM and finds applications in catalysis and histology.

Materials:

-

This compound (Na₂WO₄·2H₂O)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

Procedure (Ether Extraction Method): [5]

-

Dissolution: Dissolve 100 g of this compound and 16 g of disodium (B8443419) hydrogen phosphate in 150 ml of boiled deionized water.

-

Acidification: While stirring vigorously, slowly add 80 ml of concentrated hydrochloric acid to the solution.

-

Cooling and Extraction: Cool the solution to room temperature. Transfer the solution to a separatory funnel and add 60 ml of diethyl ether. Shake the funnel vigorously, allowing the layers to separate. The bottom layer contains the phosphotungstic acid-ether complex.

-

Isolation: Carefully collect the bottom layer.

-

Washing: Wash the collected layer several times with small portions of deionized water.

-

Crystallization: Gently evaporate the ether by passing a stream of clean air over the solution. This will induce the crystallization of phosphotungstic acid.

-

Drying: Collect the crystals by filtration and allow them to air dry in a dust-free environment until the odor of ether is no longer present.

Alternative Procedure (Ion Exchange Method): [5]

-

Solution Preparation: Prepare a solution by mixing aqueous solutions of sodium tungstate, phosphoric acid, and hydrochloric acid.

-

Ion Exchange: Pass the prepared solution through a column packed with a suitable cation exchange resin in its protonated form.

-

Collection: Collect the eluent, which will be a solution of phosphotungstic acid.

-

Crystallization: Evaporate the solvent from the eluent to obtain crystalline phosphotungstic acid. This method can yield a high-purity product and is amenable to larger-scale production.

Protocol 2: Synthesis of a Wells-Dawson-Type Polyoxometalate (K₆[α-P₂W₁₈O₆₂]·14H₂O)

The Wells-Dawson ion is another structurally significant POM with applications in catalysis and materials science.

Materials:

-

This compound (Na₂WO₄·2H₂O)

-

4 M Hydrochloric acid (HCl)

-

4 M Phosphoric acid (H₃PO₄)

-

Potassium chloride (KCl)

-

Deionized water

-

Dissolution: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 300 g (0.91 mol) of this compound in 350 mL of deionized water with vigorous stirring. The addition should be rapid (10-20 seconds).

-

Acidification: To the clear, colorless solution, add 250 mL (1.00 mol) of 4 M HCl at a rate of approximately 2 drops per second using a dropping funnel, while maintaining vigorous stirring.

-

Addition of Heteroatom: After the addition of HCl is complete, slowly add 250 mL (1.00 mol) of 4 M H₃PO₄.

-

Reflux: Heat the resulting bright-yellow solution to boiling and reflux for 24 hours. The yellow color of the solution will intensify.

-

Cooling and Precipitation: Allow the solution to cool to room temperature. Once cooled, add 150 g (2.01 mol) of solid KCl to the stirred solution. A chalky, yellow precipitate will form.

-

Filtration and Washing: Stir the mixture for about 10 minutes, then filter the precipitate using a medium porosity glass frit. Wash the solid with cold deionized water.

-

Recrystallization: Dissolve the crude product in 650 mL of deionized water and heat at 80 °C for an extended period in a medium with a pH below 2.[8]

-

Final Product: Cool the solution to induce crystallization. Filter the purified crystals and dry them in a desiccator. This procedure can result in a nearly quantitative yield based on the initial amount of sodium tungstate.[8]

Protocol 3: General Procedure for the Synthesis of a Lacunary Keggin-Type Silicotungstate (e.g., K₈[γ-SiW₁₀O₃₆]·12H₂O)

Lacunary POMs are crucial intermediates for the synthesis of transition metal-substituted polyoxometalates.

Materials:

-

This compound (Na₂WO₄·2H₂O)

-